5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione
Overview
Description
Preparation Methods
The synthesis of 5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione involves multiple steps, typically starting with the preparation of the cyclohexane-1,3-dione core. The piperazine moiety is then introduced through a series of nucleophilic substitution reactions. The final step involves the formation of the methylene bridge, linking the piperazine and cyclohexane-1,3-dione units
Chemical Reactions Analysis
5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione include:
5-Phenyl-2-{[(2-piperidin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione: Similar structure but with a piperidine ring instead of piperazine.
5-Phenyl-2-{[(2-morpholin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione: Contains a morpholine ring instead of piperazine.
5-Phenyl-2-{[(2-pyrrolidin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione: Features a pyrrolidine ring instead of piperazine.
These compounds share structural similarities but differ in their chemical and biological properties, highlighting the unique characteristics of this compound.
Properties
IUPAC Name |
3-hydroxy-5-phenyl-2-(2-piperazin-1-ylethyliminomethyl)cyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c23-18-12-16(15-4-2-1-3-5-15)13-19(24)17(18)14-21-8-11-22-9-6-20-7-10-22/h1-5,14,16,20,23H,6-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKQAOZWXDACSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN=CC2=C(CC(CC2=O)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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